CYP2A6 Inhibition: Potency Comparison Against Structurally Related Coumarin Scaffold in Same Patent Assay
In a standardized human CYP2A6 inhibition assay measuring 7-hydroxycoumarin formation, 7-(benzyloxy)-4-hydroxy-5-methoxycoumarin exhibited an IC₅₀ of 13.6 μM (13,600 nM). Under identical assay conditions, a structurally related comparator compound (BDBM109749, US8609708 Compound 15) showed approximately 8.3-fold greater inhibitory potency with an IC₅₀ of 1.63 μM (1,630 nM) [1][2]. Both compounds were evaluated within the same panel of 95 test compounds, enabling direct head-to-head comparison.
| Evidence Dimension | CYP2A6 enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 13.6 μM (13,600 nM) |
| Comparator Or Baseline | BDBM109749 (US8609708 Compound 15): IC₅₀ = 1.63 μM (1,630 nM) |
| Quantified Difference | 8.3-fold lower potency (higher IC₅₀) for target compound |
| Conditions | Human CYP2A6-mediated 7-hydroxycoumarin formation, standard assay conditions, panel of 95 selected test compounds |
Why This Matters
This quantifies the compound's moderate CYP2A6 inhibitory profile relative to a more potent analog, enabling informed selection for metabolism studies where strong CYP2A6 suppression must be avoided.
- [1] BindingDB Entry BDBM109760. Affinity data for 7-(benzyloxy)-4-hydroxy-5-methoxycoumarin (US8609708, Compound 44). IC₅₀ = 1.36E+4 nM for human CYP2A6 inhibition. View Source
- [2] BindingDB Entry BDBM109749. Affinity data for comparator compound (US8609708, Compound 15). IC₅₀ = 1.63E+3 nM for human CYP2A6 inhibition. View Source
